molecular formula C20H18FN3O3 B2579174 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1219907-17-1

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2579174
M. Wt: 367.38
InChI Key: QNRODNRVGNLMIY-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of piperazine derivative that has been synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have been directed toward synthesizing compounds with similar structural features, demonstrating the scientific community's interest in exploring the synthesis, crystal structure, and theoretical studies of similar complex organic compounds. For instance, Huang et al. (2021) focused on the synthesis and crystal structure analysis of boric acid ester intermediates, demonstrating techniques applicable to compounds like "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone." This study provides insights into substitution reactions, structure confirmation via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside DFT studies for conformational and physicochemical property analyses (Huang et al., 2021).

Molecular Interaction and Reaction Mechanisms

The interaction of similar furan and pyrrole derivatives with various nucleophiles and the application of quantum-chemical calculations to understand reaction mechanisms are also areas of interest. Amalʼchieva et al. (2022) studied the interaction of 3H-furan-2-ones with 2-(aminophenyl)methanol, leading to the formation of complex heterocyclic compounds. This work underlines the relevance of studying the molecular interactions and reaction mechanisms of compounds with furan components for developing new chemical entities (Amalʼchieva et al., 2022).

Pharmaceutical and Biological Applications

Several studies have synthesized and evaluated derivatives of structurally similar compounds for their biological and pharmaceutical activities. For example, Malik and Khan (2014) synthesized and evaluated a series of novel compounds for their anticonvulsant activities, highlighting the potential therapeutic applications of complex organic molecules in drug discovery and development (Malik & Khan, 2014).

Corrosion Inhibition

The application of organically complex compounds, including those with furan and piperazine components, in corrosion inhibition represents another area of interest. Singaravelu and Bhadusha (2022) explored the corrosion inhibition of mild steel using organic inhibitors, a study that underscores the relevance of such compounds in materials science and engineering (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

[4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-16-5-3-14(4-6-16)15-12-17(22-13-15)19(25)23-7-9-24(10-8-23)20(26)18-2-1-11-27-18/h1-6,11-13,22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRODNRVGNLMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

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